2,2-Dimethyl-4-oxochroman-7-carboxylic Acid 2,2-Dimethyl-4-oxochroman-7-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16493301
InChI: InChI=1S/C12H12O4/c1-12(2)6-9(13)8-4-3-7(11(14)15)5-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

2,2-Dimethyl-4-oxochroman-7-carboxylic Acid

CAS No.:

Cat. No.: VC16493301

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-4-oxochroman-7-carboxylic Acid -

Specification

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylic acid
Standard InChI InChI=1S/C12H12O4/c1-12(2)6-9(13)8-4-3-7(11(14)15)5-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15)
Standard InChI Key VLLNIYCJRRKKKW-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name of the compound, 2,2-dimethyl-4-oxochroman-7-carboxylic acid, delineates its core structure:

  • Chroman backbone: A benzofused oxygen heterocycle (benzopyran) with a tetrahydropyran ring.

  • Substituents:

    • Two methyl groups at position 2 of the pyran ring.

    • A ketone group at position 4.

    • A carboxylic acid group at position 7 of the benzene ring.

The molecular formula is C12H12O4\text{C}_{12}\text{H}_{12}\text{O}_4, with a molecular weight of 236.22 g/mol. The presence of both electron-withdrawing (ketone, carboxylic acid) and electron-donating (methyl) groups influences its reactivity and physicochemical properties .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC12H12O4\text{C}_{12}\text{H}_{12}\text{O}_4
Molecular Weight236.22 g/mol
Melting Point180–185°C (estimated)
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
pKa (Carboxylic Acid)~4.5–5.0

The carboxylic acid group confers acidity, enabling salt formation with bases, while the ketone and ether functionalities participate in hydrogen bonding and dipole interactions .

Synthetic Methodologies

Chroman Ring Formation

The chroman core is typically synthesized via acid- or base-catalyzed cyclization of phenolic precursors. For example, 2-(allyloxy)arylaldehydes undergo radical annulation to form chroman-4-one derivatives . Adapting this approach, 2,2-dimethyl-4-oxochroman-7-carboxylic acid could be synthesized through:

  • Cyclization: Reaction of 7-hydroxy-2,2-dimethylchroman-4-one with a carboxylic acid-introducing agent (e.g., bromoacetic acid).

  • Oxidation: Selective oxidation of intermediates to install the ketone group.

A metal-free protocol using (NH4)2S2O8(\text{NH}_4)_2\text{S}_2\text{O}_8 as an oxidant in DMSO has been reported for related chroman-4-ones, offering a template for eco-friendly synthesis .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at position 7 requires careful control of reaction conditions.

  • Stability of Intermediates: The carboxylic acid group may necessitate protection (e.g., esterification) during synthesis to prevent side reactions.

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesBioactivity
2,2-Dimethyl-4-oxochroman-7-olHydroxyl instead of carboxylic acidLower solubility
7-Methoxy-2,2-dimethylchroman-4-oneMethoxy instead of carboxylic acidReduced ionic interactions

The carboxylic acid moiety in the target compound improves water solubility and enables salt formation, enhancing bioavailability compared to analogues with non-ionizable groups .

Industrial and Research Applications

Medicinal Chemistry

  • Drug Design: The compound serves as a pharmacophore for developing anti-inflammatory and immunomodulatory agents.

  • Prodrug Development: Ester derivatives could improve membrane permeability, with subsequent hydrolysis releasing the active carboxylic acid form.

Material Science

  • Polymer Modification: Incorporation into polymers could impart UV stability due to the aromatic chroman system.

Mechanistic Insights

Radical Scavenging Mechanism

The chroman ring donates hydrogen atoms to free radicals (e.g., SO4\text{SO}_4^{-\bullet}), forming stabilized radicals that terminate chain reactions . The carboxylic acid group may further quench radicals via electron transfer, as shown in Equation 1:

R-COOH+RadicalR-COO+Stabilized Product[1]\text{R-COOH} + \text{Radical} \rightarrow \text{R-COO}^- + \text{Stabilized Product} \quad \text{[1]}

CRAC Channel Interaction

Molecular docking studies suggest that the carboxylic acid group binds to basic residues in the Orai protein’s pore region, blocking Ca2+\text{Ca}^{2+} influx (Figure 1) .

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